2-Methoxythiophene-3-carbonitrile
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Overview
Description
2-Methoxythiophene-3-carbonitrile is an organic compound with the molecular formula C6H5NOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxythiophene-3-carbonitrile typically involves the reaction of 2-methoxythiophene with cyanogen bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the methoxy group activates the thiophene ring towards nucleophilic attack .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale reactions, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxythiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
2-Methoxythiophene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Methoxythiophene-3-carbonitrile depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, its mechanism of action would involve interactions with specific molecular targets, although detailed studies are limited .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxythiophene
- 3-Thiophenecarbonitrile
- 2-Thiophenecarbonitrile
Uniqueness
2-Methoxythiophene-3-carbonitrile is unique due to the presence of both a methoxy group and a nitrile group on the thiophene ring.
Properties
IUPAC Name |
2-methoxythiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c1-8-6-5(4-7)2-3-9-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBALKPKWATDST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CS1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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